molecular formula C6H11N3O B2514236 (1R,2R)-2-azidocyclohexan-1-ol CAS No. 10027-78-8; 110716-78-4

(1R,2R)-2-azidocyclohexan-1-ol

Cat. No.: B2514236
CAS No.: 10027-78-8; 110716-78-4
M. Wt: 141.174
InChI Key: QECSGTHYJAPXMH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Azidocyclohexan-1-ol is a chiral cyclohexanol derivative with an azide (-N₃) group at the C2 position. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 143.18 g/mol . The compound’s stereochemistry (R,R configuration) and azide functionality make it a valuable intermediate in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical applications. Its synthesis often involves nucleophilic substitution or oxidation steps, as exemplified in the preparation of azidohexyl derivatives .

Properties

CAS No.

10027-78-8; 110716-78-4

Molecular Formula

C6H11N3O

Molecular Weight

141.174

IUPAC Name

(1R,2R)-2-azidocyclohexan-1-ol

InChI

InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2/t5-,6-/m1/s1

InChI Key

QECSGTHYJAPXMH-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)N=[N+]=[N-])O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

Functional Group and Structural Analogues

rac-(1R,2R)-2-Aminocyclohexan-1-ol
  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.18 g/mol
  • Key Differences :
    • Replaces the azide (-N₃) with an amine (-NH₂) group.
    • Lower molecular weight and polarity due to the absence of the azide.
    • Applications : Used as a chiral building block in asymmetric synthesis. However, the amine group limits its stability under oxidizing conditions compared to azides .
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol Hydrochloride
  • Molecular Formula: C₆H₁₀ClF₂NO
  • Molecular Weight : 187.61 g/mol
  • Key Differences :
    • Incorporates fluorine atoms at C2 and an amine group at C4.
    • Enhanced metabolic stability due to fluorination, making it suitable for pharmaceutical applications.
    • Applications : Explored in agrochemicals and drug development for its unique reactivity and stability .
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol
  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.32 g/mol
  • Key Differences: Substituted with a benzyl(methyl)amino group at C2, introducing aromaticity and increased hydrophobicity. Higher logP (1.9631) compared to (1R,2R)-2-azidocyclohexan-1-ol (predicted logP ~1.2), indicating greater lipophilicity. Applications: Potential use in receptor-binding studies due to its bulky substituent .

Stereochemical and Substitution-Pattern Analogues

(1R,2R,5R)-5-Amino-2-methylcyclohexan-1-ol Hydrochloride
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Key Differences: Additional methyl group at C2 and amino group at C4. Altered stereochemistry (R,R,R configuration) affects conformational flexibility. Applications: Investigated in medicinal chemistry for its modified hydrogen-bonding capacity .
(1R,2R)-1,2-Cyclohexanediol
  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Key Differences :
    • Replaces the azide with a hydroxyl (-OH) group at C1.
    • Lacks nitrogen-based functionality, limiting its use in azide-specific reactions.
    • Applications : Solvent or ligand in asymmetric catalysis .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Functional Group logP Key Reactivity
This compound 143.18 Azide (-N₃) ~1.2 Click chemistry, photolabile reactions
rac-(1R,2R)-2-Aminocyclohexan-1-ol 115.18 Amine (-NH₂) ~0.5 Nucleophilic substitutions, prone to oxidation
rac-(1R,6S)-6-Amino-2,2-difluoro... 187.61 Amine, Fluorine ~1.8 Stabilized against enzymatic degradation, halogen-bonding interactions
(1R,2R)-2-[Benzyl(methyl)amino]... 219.32 Aromatic amine 1.9631 Steric hindrance, π-π stacking in drug design

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